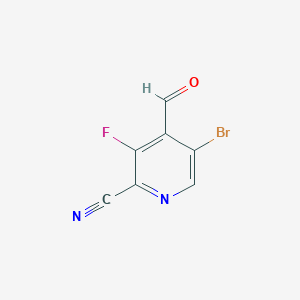

![molecular formula C12H7N5O B1493734 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile CAS No. 1094828-05-3](/img/structure/B1493734.png)

4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile

Vue d'ensemble

Description

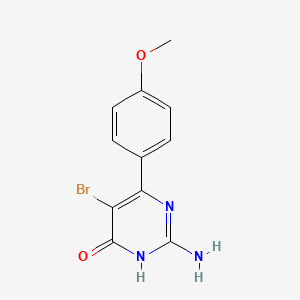

“4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . It has been studied for its potential as an anticancer agent, specifically targeting EGFRWT and EGFRT790M . The compound has shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .

Synthesis Analysis

The synthesis of this compound involves the use of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol, which is heated under reflux for 6 hours . The solvent is then evaporated under reduced pressure .

Molecular Structure Analysis

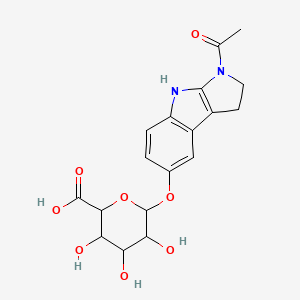

The molecular structure of “this compound” is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . The compound also contains a benzonitrile group attached to the pyrazolo[3,4-d]pyrimidine core .

Chemical Reactions Analysis

The compound has been evaluated for its kinase inhibitory activities against wild EGFR (EGFR WT) . It has shown noticeable activity against mutant EGFR (EGFR T790M) with an IC50 value of 0.236 µM .

Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H7N5O and an average mass of 237.217 Da . Further physicochemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.

Applications De Recherche Scientifique

Synthèse des pyrazolo[3,4(4,3)-d]thiazoles et pyrazolo[3,4(4,3)-d][1,4]thiazines fusionnés

Ce composé est utilisé dans la synthèse de pyrazolo[3,4(4,3)-d]thiazoles et pyrazolo[3,4(4,3)-d][1,4]thiazines fusionnés . La synthèse implique deux approches principales : l'annulation du cycle pyrazole sur le cycle thiazole ou thiazine et, inversement, l'annulation du cycle thiazole ou thiazine sur le cycle pyrazole .

Chimie médicinale

Les cycles 1,3-thiazole ou 1,4-thiazine, y compris fusionnés avec des azoles, sont des sous-unités structurales de nombreux composés précieux en chimie médicinale . La combinaison de ces cycles avec le cycle pyrazole confère une activité pharmacologique de différents types de pyrazolothiazoles et pyrazolothiazines fusionnés .

Activités biologiques

Les dérivés du pyrazole présentent également un large spectre d'activités biologiques . Ils sont inclus dans la structure de médicaments commercialisés, tels que le célécoxib, le sulfaphénazole, le sildénafil, etc. .

Activité anticancéreuse

Certains dérivés du pyrazolo[3,4-d]thiazole ou du pyrazolo[3,4-d][1,4]thiazine ont été étudiés pour leur activité anticancéreuse en tant qu'inhibiteurs de la topoisomérase II alpha et inhibiteurs d'une cascade de signalisation Hh .

Produits chimiques de recherche

Le composé "{4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}methyl acetate" est utilisé dans les produits chimiques de recherche .

Mécanisme D'action

Mode of Action

It’s known that the compound has shown significant inhibitory activity . The exact interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that pyrazolo[3,4-d]pyrimidines can present two isomeric structures , which might influence different biochemical pathways. More research is needed to summarize the affected pathways and their downstream effects.

Result of Action

It’s known that the compound has shown significant inhibitory activity . The specific molecular and cellular effects are subjects of ongoing research.

Orientations Futures

The compound has shown promising results as an anticancer agent, particularly against A549 and HCT-116 cancer cells . Future research could focus on further evaluating its anticancer activity in other cancer cell lines and in vivo models. Additionally, modifications to the compound could be explored to enhance its potency and selectivity towards cancer cells.

Analyse Biochimique

Biochemical Properties

4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that is essential for cell cycle regulation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby inhibiting its activity. This interaction disrupts the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, the inhibition of CDK2 by this compound results in the downregulation of cyclin A and cyclin E, which are critical for the progression of the cell cycle . Additionally, it has been shown to influence gene expression by modulating the activity of transcription factors involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active site of CDK2, where it forms hydrogen bonds with residues such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets and ultimately leading to cell cycle arrest . Additionally, the compound has been shown to induce apoptosis by activating caspases, which are enzymes involved in the execution phase of cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The effects may diminish over time due to the development of resistance mechanisms in some cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion . The compound’s metabolism can affect its efficacy and toxicity, as different metabolites may have varying biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction can influence the compound’s localization and accumulation within tissues, affecting its therapeutic efficacy . Additionally, binding to serum proteins can impact the compound’s distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific cellular compartments . Additionally, the presence of targeting signals within the compound’s structure can facilitate its transport to organelles such as the nucleus or mitochondria .

Propriétés

IUPAC Name |

4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N5O/c13-5-8-1-3-9(4-2-8)17-11-10(6-16-17)12(18)15-7-14-11/h1-4,6-7H,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAGNHWOYLXOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C3=C(C=N2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

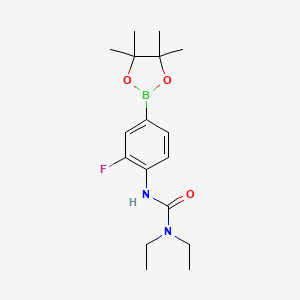

![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)

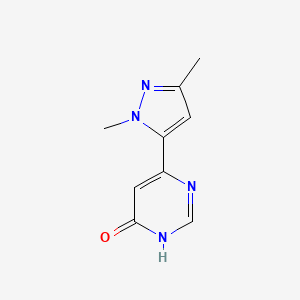

![trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol](/img/structure/B1493655.png)

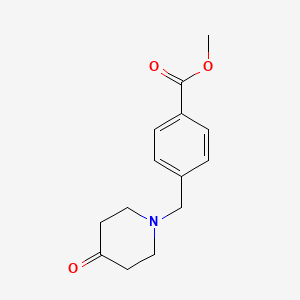

![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)

dimethylsilane](/img/structure/B1493658.png)